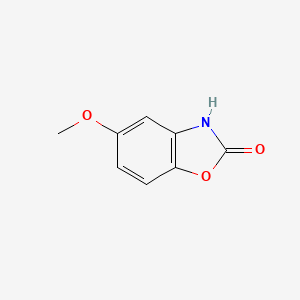
2(3H)-Benzoxazolone, 5-methoxy-
Cat. No. B1606338
Key on ui cas rn:
40925-63-1
M. Wt: 165.15 g/mol
InChI Key: YOLHKYWNQMSMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432258B2
Procedure details


2-amino-4-(methyloxy)phenol, HCl salt (1.0 g, 5.7 mmol) was dissolved in 20 mL of anhydrous tetrahydrofuran under argon. The mixture was heated to reflux (70° C.) and then 1,1′-carbonyldiimidazole (1.2 g, 7.4 mmol) was slowly added in small portions over a one hour period. After the addition was complete, the reaction continued to reflux for another 2.5 hours, before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.0 min and m/e 166 [M+1]+. The mixture was allowed to cool to room temperature before all volatiles were removed by rotary evaporation. The crude residue was dissolved in 100 mL of ethyl ether and washed with water (3×30 mL) and brine (3×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give 5-(methyloxy)-1,3-benzoxazol-2(3H)-one (0.78 g, 4.7 mmol, 82%) as an orange amorphous solid. MS (ES) m/e 166 [M+H]+.
[Compound]
Name
2-amino-4-(methyloxy)phenol, HCl salt
Quantity
1 g
Type
reactant
Reaction Step One





Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].CC#N.O.F[C:18](F)(F)[C:19]([OH:21])=O.[O:24]1[CH2:28]C[CH2:26][CH2:25]1>>[CH3:28][O:24][C:25]1[CH:26]=[CH:18][C:19]2[O:21][C:1](=[O:2])[NH:8][C:12]=2[CH:11]=1 |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
2-amino-4-(methyloxy)phenol, HCl salt
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC#N.O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for another 2.5 hours, before it
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature before all volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude residue was dissolved in 100 mL of ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×30 mL) and brine (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(NC(O2)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.7 mmol | |
| AMOUNT: MASS | 0.78 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
